6-Ethoxy-2-mercaptobenzothiazole
Overview
Description
6-Ethoxy-2-mercaptobenzothiazole: is an organic compound with the molecular formula C9H9NOS2 . It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Mechanism of Action
Target of Action
The primary targets of 6-Ethoxy-2-mercaptobenzothiazole are c-Jun N-terminal kinases (JNKs) . JNKs are a group of mitogen-activated protein kinases that play a crucial role in cell signaling, particularly in response to stress .
Mode of Action
This compound acts as a reagent in the preparation of nitrothiazolythio benzothiazoles , which are inhibitors of c-Jun N-terminal kinases . By inhibiting these kinases, the compound can modulate the cell signaling pathways that they are involved in .
Biochemical Pathways
The inhibition of JNKs by this compound can affect several biochemical pathways. JNKs are involved in various cellular processes, including inflammation, apoptosis, cell differentiation, and cell survival . Therefore, the inhibition of these kinases can have downstream effects on these pathways .
Pharmacokinetics
It is known that the compound isinsoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability could be affected by its water insolubility .
Result of Action
The inhibition of JNKs by this compound can result in changes at the molecular and cellular levels. These changes can include alterations in cell signaling, leading to effects on cell survival, differentiation, and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is incompatible with strong oxidizing agents, strong bases, and halogens . These substances could potentially affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of active pharmaceutical ingredients
Molecular Mechanism
The molecular mechanism of action of 6-Ethoxy-2-mercaptobenzothiazole is not well-defined. It is known to serve as a matrix-assisted laser desorption mass spectrometry for accurate mass determination of biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethoxy-2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
6-Ethoxy-2-mercaptobenzothiazole has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other heterocyclic compounds.
Industry: It is used in the synthesis of active pharmaceutical ingredients and other industrial chemicals.
Comparison with Similar Compounds
- 2-Mercaptobenzothiazole
- 6-Amino-2-mercaptobenzothiazole
- 5-Chloro-2-mercaptobenzothiazole
- 2-Mercaptobenzimidazole
- 2-Mercaptobenzoxazole
Uniqueness: 6-Ethoxy-2-mercaptobenzothiazole is unique due to its ethoxy group at the 6-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059512 | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-53-6 | |
Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxy-2-mercaptobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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